molecular formula C24H25NO B14412483 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine CAS No. 86863-68-5

3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine

Cat. No.: B14412483
CAS No.: 86863-68-5
M. Wt: 343.5 g/mol
InChI Key: ISEVRYWJXBOBHO-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is a complex organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, which includes a benzyloxy group, a phenyl group, and a 1-phenylethyl group attached to the azetidine ring. Azetidines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or aziridines, under specific conditions.

    Introduction of Substituents: The benzyloxy, phenyl, and 1-phenylethyl groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via nucleophilic substitution using benzyl alcohol and a suitable leaving group.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Benzyl alcohol, alkyl halides, and appropriate bases or acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylazetidine: A simpler azetidine derivative with a phenyl group.

    3-(Benzyloxy)azetidine: An azetidine derivative with a benzyloxy group.

    1-(1-Phenylethyl)azetidine: An azetidine derivative with a 1-phenylethyl group.

Uniqueness

3-(Benzyloxy)-2-phenyl-1-(1-phenylethyl)azetidine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

86863-68-5

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

2-phenyl-1-(1-phenylethyl)-3-phenylmethoxyazetidine

InChI

InChI=1S/C24H25NO/c1-19(21-13-7-3-8-14-21)25-17-23(24(25)22-15-9-4-10-16-22)26-18-20-11-5-2-6-12-20/h2-16,19,23-24H,17-18H2,1H3

InChI Key

ISEVRYWJXBOBHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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